molecular formula C20H13NO4 B5568088 3-nitro-1-phenoxydibenzo[b,f]oxepine

3-nitro-1-phenoxydibenzo[b,f]oxepine

Cat. No.: B5568088
M. Wt: 331.3 g/mol
InChI Key: LLETZTYCMPLIHY-UHFFFAOYSA-N
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Description

3-nitro-1-phenoxydibenzo[b,f]oxepine is a complex organic compound that belongs to the class of dibenzo[b,f]oxepines These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings and a nitro group attached to the oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-1-phenoxydibenzo[b,f]oxepine typically involves the nitration of 1-phenoxydibenzo[b,f]oxepine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-nitro-1-phenoxydibenzo[b,f]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or thiols can be used under mild conditions to achieve selective substitution.

    Reduction: Catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride can facilitate the reduction of the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed for oxidation reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with oxygen or sulfur groups replacing the nitro group.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Oxidized products, although specific examples are less documented.

Scientific Research Applications

3-nitro-1-phenoxydibenzo[b,f]oxepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-nitro-1-phenoxydibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,f]oxepine: The parent compound without the nitro group.

    1-phenoxydibenzo[b,f]oxepine: The compound without the nitro substitution.

    Other Nitro-substituted Dibenzo[b,f]oxepines: Compounds with nitro groups at different positions on the oxepine ring.

Uniqueness

3-nitro-1-phenoxydibenzo[b,f]oxepine is unique due to the specific positioning of the nitro group, which imparts distinct chemical reactivity and biological properties. The presence of the nitro group enhances its potential for nucleophilic substitution reactions and contributes to its biological activity profile, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-nitro-4-phenoxybenzo[b][1]benzoxepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO4/c22-21(23)15-12-19(24-16-7-2-1-3-8-16)17-11-10-14-6-4-5-9-18(14)25-20(17)13-15/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLETZTYCMPLIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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